Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a fluorine atom at the 4-position of the benzothiophene core and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-10-7-8-13(11(2)9-10)20-26(22,23)17-15-12(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIPFWVRBJTITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination reactions using reagents such as Selectfluor.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological targets, while the fluoro substituent enhances its binding affinity. The benzothiophene core provides structural stability and facilitates interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its benzothiophene backbone, fluorine substitution, and sulfamoyl group. Below is a detailed comparison with structurally related compounds from the evidence:
Ethyl Ester Derivatives ()
- Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (G226-0255) Key Difference: Ethyl ester (vs. methyl ester) and 3,4-dimethylphenyl sulfamoyl substituent (vs. 2,4-dimethylphenyl). The 3,4-dimethylphenyl group could modify steric hindrance and binding interactions compared to the 2,4-isomer. Molecular Formula: C₁₉H₁₈FNO₄S₂ (identical molecular weight: 407.48 g/mol).
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (G226-0256)
- Key Difference : Ethyl ester (vs. methyl ester) but identical 2,4-dimethylphenyl sulfamoyl group.
- Impact : The ethyl ester substitution alone may influence metabolic stability or solubility compared to the methyl analog.
Piperazinyl-Substituted Analog ()
- Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate Key Difference: A piperazine ring bridges the sulfonyl group to the 2,4-dimethylphenyl group. This modification could improve solubility but may also increase metabolic susceptibility.
Benzodioxol-Substituted Analog ()
- Methyl 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate Key Difference: Replacement of 2,4-dimethylphenyl with a benzodioxol group. Impact: The benzodioxol group is electron-rich and may enhance π-π stacking interactions. Its smaller molecular formula (C₁₇H₁₂FNO₆S₂ vs. CAS: 932520-53-1.
Fluorophenyl-Substituted Analog ()
- Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Key Differences :
Fluorine Position : Fluorine at the 3-position of the phenyl ring (vs. 4-fluoro on the benzothiophene core in the target compound).
Benzothiophene Substitution: Lacks the 4-fluoro on the benzothiophene. Impact: Fluorine’s position alters electronic effects (e.g., dipole moments), which could influence binding affinity. The absence of 4-fluoro on the benzothiophene may reduce steric hindrance or electronic withdrawal effects. Molecular Formula: C₁₈H₁₆FNO₄S₂ (lower molecular weight: 393.45 g/mol).
Sulfonylurea Herbicides ()
- Examples : Triflusulfuron methyl, metsulfuron methyl.
- Key Differences : Triazine rings (vs. benzothiophene) and urea linkages.
- Impact : These compounds act as acetolactate synthase (ALS) inhibitors in plants. The benzothiophene core in the target compound may confer distinct mechanisms of action or target specificity.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈FNO₄S₂ | 407.48 | 4-fluoro benzothiophene, 2-methyl ester, 2,4-dimethylphenyl sulfamoyl | Not provided |
| Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | C₁₉H₁₈FNO₄S₂ | 407.48 | Ethyl ester, 3,4-dimethylphenyl sulfamoyl | Not provided |
| Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-... | Not provided | Not provided | Piperazinyl-sulfonyl, 2,4-dimethylphenyl | Not provided |
| Methyl 3-[(benzodioxol-5-yl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | C₁₇H₁₂FNO₆S₂ | 409.41 | Benzodioxol sulfamoyl | 932520-53-1 |
| Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C₁₈H₁₆FNO₄S₂ | 393.45 | 3-fluoro-4-methylphenyl sulfamoyl, no 4-fluoro on benzothiophene | 932520-41-7 |
Table 2: Functional Implications of Substituent Variations
Biological Activity
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound that has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its biological significance. The presence of a sulfamoyl group and a fluoro substituent enhances its chemical reactivity and biological potential.
1. Antitumor Activity
Research has indicated that compounds with a benzothiophene scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines needs further investigation.
2. Cholinesterase Inhibition
A recent study highlighted the potential of benzothiophene derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound's inhibitory activity was assessed using various concentrations, revealing an IC50 range that suggests moderate to high potency in enzyme inhibition .
3. Antifungal Properties
The compound has also been evaluated for antifungal activity. In vitro studies demonstrated effectiveness against several fungal strains, indicating its potential as an antifungal agent. The mechanism of action may involve disruption of fungal cell membrane integrity or interference with metabolic pathways essential for fungal growth.
4. Anti-inflammatory Effects
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, although detailed mechanisms remain to be elucidated.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study 1: A series of benzothiophene derivatives were synthesized and tested for their cytotoxic effects on SH-SY5Y neuroblastoma cells. Results indicated that certain derivatives exhibited significant cytotoxicity without affecting cell viability at lower concentrations .
- Case Study 2: A study on the structure-activity relationship (SAR) of benzothiophene analogs revealed that modifications at specific positions significantly influenced their biological activities, particularly in enzyme inhibition assays .
Research Findings
Table 1 summarizes the biological activities reported for this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
